REACTION_SMILES
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[CH3:28][C:29](=[O:30])[CH3:31].[Cl:1][CH2:2][c:3]1[cH:4][c:5]2[c:6](-[c:19]3[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]3)[n:7][n:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[c:9]2[cH:10][cH:11]1.[I-:27].[Na+:26]>>[CH2:2]([c:3]1[cH:4][c:5]2[c:6](-[c:19]3[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]3)[n:7][n:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[c:9]2[cH:10][cH:11]1)[I:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)n1nc(-c2cccc(F)c2)c2cc(CCl)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)n1nc(-c2cccc(F)c2)c2cc(CI)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |